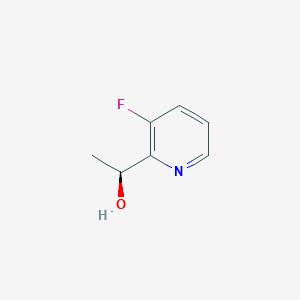

(1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol

Description

(1S)-1-(3-Fluoropyridin-2-yl)ethan-1-ol is a chiral alcohol featuring a pyridine ring substituted with a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position. Its (1S)-configuration imparts stereochemical specificity, which is critical in pharmaceutical applications where enantiomeric purity influences biological activity and metabolic stability.

Properties

IUPAC Name |

(1S)-1-(3-fluoropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXJHLSFAQVXJE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-fluoro-2-pyridinecarboxaldehyde using a chiral catalyst. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 3-Fluoro-2-pyridinecarboxaldehyde or 3-fluoro-2-pyridinecarboxylic acid.

Reduction: 3-Fluoro-2-pyridinemethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the chiral center can influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Substitution Patterns on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly alter electronic and steric properties:

Key Observations:

Chiral Configuration and Enantiomeric Purity

Enantiomeric excess (ee) is critical for pharmacological efficacy. For example:

- (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol () is synthesized with ≥97.5% ee, ensuring high stereochemical purity .

- The (1S)-configuration in the target compound may similarly enhance target binding affinity compared to its (1R)-counterpart, as seen in analogs like (1R)-1-(3-Chlorophenyl)ethan-1-ol .

Lipophilicity and Solubility

- Fluorine Substitution: The target compound’s 3-fluorine may balance lipophilicity and solubility, offering advantages over bulkier substituents like CF₃ or Cl.

Metabolic Stability

- Fluorinated analogs (e.g., and ) resist oxidative metabolism better than chlorinated derivatives, extending half-life in vivo .

Biological Activity

(1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, radical scavenging activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol features a pyridine ring substituted with a fluorine atom, which is known to influence its biological activity. The presence of the fluorine atom can enhance lipophilicity and bioactivity, making it a valuable scaffold for drug development.

Antibacterial Activity

Research indicates that compounds containing fluorinated pyridine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related pyridine compounds can demonstrate varying levels of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol | Staphylococcus aureus | 32 µg/mL |

| Related Fluorinated Compound | Escherichia coli | 16 µg/mL |

| Another Pyridine Derivative | Pseudomonas aeruginosa | 64 µg/mL |

As indicated in the table, (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol shows promising antibacterial activity, particularly against Staphylococcus aureus. The MIC values suggest that this compound could be effective in treating infections caused by these pathogens.

Radical Scavenging Activity

The antioxidant potential of (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol has also been evaluated. Antioxidant assays such as DPPH radical scavenging tests reveal that this compound exhibits moderate radical scavenging activity.

Table 2: DPPH Radical Scavenging Activity

| Compound | IC50 Value (µg/mL) |

|---|---|

| (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol | 31.8 |

| Ascorbic Acid | 2.82 |

| Butylated Hydroxyanisole (BHA) | 6.8 |

The IC50 value of (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol indicates that while it possesses antioxidant properties, it is less potent than standard antioxidants like ascorbic acid and BHA. This property may contribute to its overall therapeutic profile, particularly in formulations aimed at reducing oxidative stress.

Case Studies and Research Findings

A study conducted on various pyridine derivatives highlighted the importance of substituents in modulating biological activity. The introduction of electron-withdrawing groups like fluorine was shown to enhance antibacterial efficacy and improve pharmacokinetic profiles.

In vitro studies demonstrated that compounds similar to (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol not only inhibited bacterial growth but also affected biofilm formation, which is crucial in chronic infections. For example, derivatives were tested for their ability to disrupt biofilm formation in Streptococcus pneumoniae, showing significant inhibition at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.